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Compound of Interest

Compound Name: Phenyl hexanoate

Cat. No.: B184455

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data of phenyl hexanoate, a
significant organic compound often utilized in synthetic chemistry and as a model substrate in
various biochemical assays. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular
structure and fragmentation patterns. This document is intended to serve as a valuable
resource for professionals in research and development.

Spectroscopic Data Summary

The spectral data for phenyl hexanoate (C12H1602) is summarized below, providing a quick
reference for its key identifying features.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 'H NMR spectrum of phenyl hexanoate provides detailed information about the proton
environments within the molecule. The chemical shifts (8) are reported in parts per million
(ppm) relative to tetramethylsilane (TMS).
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: . Coupling
Proton Chemical Shift o _
_ Multiplicity Constant (J, Integration
Assignment (ppm)
Hz)

H-2', H-6' (ortho-

_ ~7.38 d ~7.5 2H
aromatic)
H-3', H-5' (meta-

_ ~7.25 t ~7.5 2H
aromatic)
H-4' (para-

] ~7.10 t ~7.5 1H
aromatic)
H-2 (a-CHz) ~2.55 t ~75 2H
H-3 (B-CH2) ~1.75 quintet ~75 2H
H-4, H-5 (y, d-

~1.35-1.45 m - 4H

CH2)
H-6 (0-CHs) ~0.92 t ~7.3 3H

Note: Predicted values based on typical ester chemical shifts and spectral databases. Actual
experimental values may vary slightly.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum reveals the chemical environment of each carbon atom in phenyl
hexanoate.
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Carbon Assignment Chemical Shift (ppm)
C=0 (Carbonyl) 169.5-170.5[1]
C-1' (Aromaitic, attached to O) ~151

C-2', C-6' (ortho-aromatic) ~129.3

C-3', C-5' (meta-aromatic) ~125.8

C-4' (para-aromatic) ~121.6

C-2 (a-CHz) ~34.0

C-3 (B-CH2) ~24.5

C-4 (y-CH2) ~31.2

C-5 (6-CH2) ~22.3

C-6 (w-CHs) ~13.9

Note: Specific assignments are based on typical chemical shift values for esters and
substituted benzene rings.[1]

Infrared (IR) Spectroscopy

The IR spectrum of phenyl hexanoate displays characteristic absorption bands corresponding
to its functional groups.

Vibrational Mode Wavenumber (cm—1) Intensity

C=0 Stretch (Ester) 1740-1760[1] Strong

C-O Stretch (Ester) 1145-1200[1] Strong

C-O Stretch (Ester) 1083-1088[1] Strong

C-H Stretch (Aromatic) ~3070 Medium

C-H Stretch (Aliphatic) 2850-2960 Medium-Strong
C=C Stretch (Aromatic) ~1490, 1595 Medium
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Mass Spectrometry (MS)

The electron ionization mass spectrum of phenyl hexanoate shows a molecular ion peak and
several characteristic fragment ions.

m/z Relative Intensity (%) Fragment lon

192 ~15 [M]* (Molecular lon)

CH3(CH2)4CQO]J* (Hexanoyl
o6 a0 [CH3(CH2)4COJ* ( y

cation)
[CeHsOH]* (Phenol radical
94 ~100 _
cation)
71 ~40 [CH3(CH2)3CHz]*
65 ~20 [CsHs]*
43 ~60 [CH3(CH2)2]*

Note: Relative intensities are approximate and can vary between instruments.

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

e Dissolve 5-25 mg of phenyl hexanoate in approximately 0.6-0.7 mL of a deuterated solvent
(e.g., chloroform-d, CDClIs).

¢ Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift
referencing (6 = 0.00 ppm).

e Transfer the solution to a 5 mm NMR tube.

2. 'H NMR Acquisition:
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The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.
A standard single-pulse experiment is used.

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5
seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

. 3C NMR Acaquisition:

The spectrum is acquired on the same spectrometer.

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each
carbon.

A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of
13C, a larger number of scans and a higher sample concentration may be necessary.

Infrared (IR) Spectroscopy

1

. Sample Preparation:

For a neat liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCls) and placed in a
solution cell.

. Data Acquisition:

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
A background spectrum of the salt plates or the solvent is first recorded.

The sample spectrum is then recorded, and the background is automatically subtracted by
the instrument's software.

The spectrum is typically scanned over the range of 4000 to 400 cm~1.

Mass Spectrometry (MS)
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1. Sample Introduction:

e For a volatile compound like phenyl hexanoate, Gas Chromatography-Mass Spectrometry
(GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is
vaporized and separated from any impurities.

 Alternatively, direct injection into the ion source can be used.
2. lonization:

» Electron lonization (EI) is a standard method for generating ions. The sample molecules are
bombarded with a high-energy electron beam (typically 70 eV).

3. Mass Analysis:

e The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer).

4. Detection:

e The abundance of each ion is measured by a detector, and the data is plotted as a mass
spectrum.

Visualizations
Logical Workflow of Spectral Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an
unknown organic compound using the spectroscopic methods described.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b184455?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

Sample Preparation

>

\___/

Spectroscopic Techniques

C O ) S

Data Analysis clnd Interpretation

Chemlcal Shifts Functional Group Molecular Welght
Coupling Constants
Identification Fragmentation Pattern
Integration
\-
Structure Klucidation

Click to download full resolution via product page

Caption: Logical workflow for spectral analysis.

Mass Spectrometry Fragmentation of Phenyl Hexanoate

This diagram illustrates the primary fragmentation pathways of phenyl hexanoate in an
electron ionization mass spectrometer.
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Caption: Phenyl hexanoate fragmentation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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